6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline
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Overview
Description
6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a chloro group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chloro Group: Chlorination of the quinoxaline core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with the chlorinated quinoxaline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxalines.
Scientific Research Applications
6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-ethyl-N-[4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl]quinoxaline
- 4,4-Difluoropiperidine hydrochloride
Uniqueness
6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoropiperidine moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21ClF2N4O |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H21ClF2N4O/c20-14-1-2-15-16(11-14)23-12-17(24-15)25-7-3-13(4-8-25)18(27)26-9-5-19(21,22)6-10-26/h1-2,11-13H,3-10H2 |
InChI Key |
VXJPSYDBNBQDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=CN=C4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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